4,5-Dichloropyridazine hydrochloride
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Overview
Description
4,5-Dichloropyridazine hydrochloride is a chemical compound with the molecular formula C4H3Cl3N2. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
The synthesis of 4,5-Dichloropyridazine hydrochloride typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of pyridazine with chlorine gas in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective chlorination at the 4 and 5 positions .
Industrial production methods may involve large-scale chlorination processes using continuous flow reactors to maintain consistent quality and yield. The purity of the final product is usually ensured through recrystallization and other purification techniques .
Chemical Reactions Analysis
4,5-Dichloropyridazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with various organic halides to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with an amine can yield 4,5-diaminopyridazine derivatives .
Scientific Research Applications
4,5-Dichloropyridazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: Research has indicated that derivatives of this compound possess antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4,5-Dichloropyridazine hydrochloride and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .
Molecular targets include enzymes involved in DNA replication, protein synthesis, and metabolic pathways. The compound’s ability to interact with these targets makes it a versatile tool in biochemical research .
Comparison with Similar Compounds
4,5-Dichloropyridazine hydrochloride can be compared with other pyridazine derivatives, such as:
Properties
IUPAC Name |
4,5-dichloropyridazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2.ClH/c5-3-1-7-8-2-4(3)6;/h1-2H;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJBWUHDZOYHQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=N1)Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744853 |
Source
|
Record name | 4,5-Dichloropyridazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245644-88-5 |
Source
|
Record name | 4,5-Dichloropyridazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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